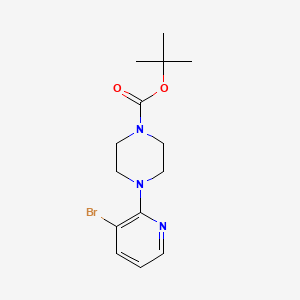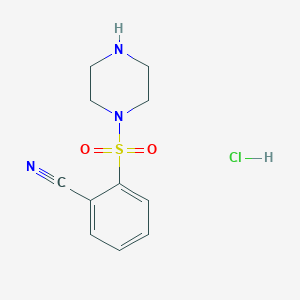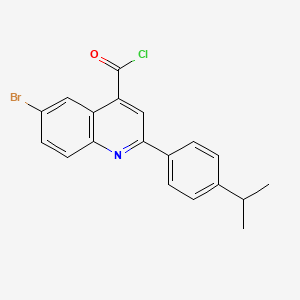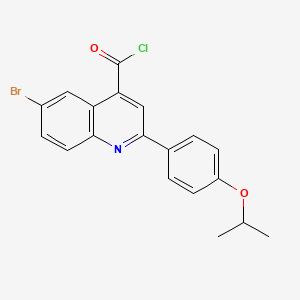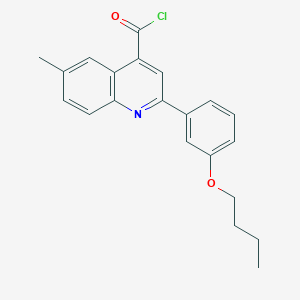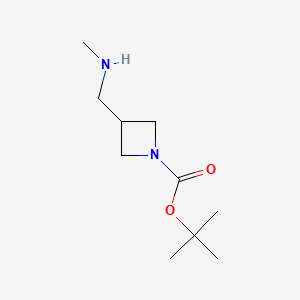
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1049730-81-5 . It has a molecular weight of 200.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H18N2O2 . The average mass is 186.251 Da and the monoisotopic mass is 186.136826 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 249.1±33.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The flash point is 104.5±25.4 °C . The index of refraction is 1.487 .Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Azetidine-2-carboxylic Acids Azetidine-2-carboxylic acid (Aze) analogs, which include tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, have been synthesized for use in studying the influence of conformation on peptide activity. This research has led to the development of various heteroatomic side chains at the 3-position, synthesizing orthogonally protected amino acid-Aze chimeras (Sajjadi & Lubell, 2008).
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids The this compound has been used in the acylation process for synthesizing fluoroalkyl-substituted pyrazole-4-carboxylic acids. This synthesis process involves reactions with fluorinated acetic acid anhydrides and alkyl hydrazines, yielding important fluorinated pyrazole carboxylic acids on a multigram scale (Iminov et al., 2015).
Bifunctional Synthesis for Novel Compounds Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through efficient routes. These compounds, including intermediates, provide a convenient entry point for novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Synthesis of Protected 3-Haloazetidines In medicinal chemistry, protected 3-haloazetidines, including this compound, are important. They have been prepared on a gram-scale for synthesizing high-value azetidine-3-carboxylic acid derivatives. This includes the synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid (Ji, Wojtas, & Lopchuk, 2018).
Development of Novel Ligands for Nicotinic Receptors A novel ligand for nicotinic receptors, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, was synthesized. This involved coupling with tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate, demonstrating potential applications in neuropharmacology (Karimi & Långström, 2002).
Diastereoselective α-Alkylation in Organic Chemistry this compound has been involved in base-promoted diastereoselective α-alkylation, contributing to the production of optically active α-substituted azetidine-2-carboxylic acid esters. This process utilizes diastereomerically pure borane complexes as substrates, improving yields and diastereoselectivities (Tayama, Nishio, & Kobayashi, 2018).
Deprotection in Organic Synthesis In the context of organic synthesis, aqueous phosphoric acid has been used for the deprotection of tert-butyl carbamates, esters, and ethers, including those related to this compound. The process offers good selectivity and preserves the stereochemical integrity of the substrates (Li et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(methylaminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)5-11-4/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDGYTKISRFVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676712 | |
| Record name | tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-81-5 | |
| Record name | tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


